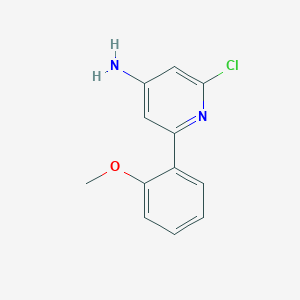

2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine

Description

Properties

IUPAC Name |

2-chloro-6-(2-methoxyphenyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c1-16-11-5-3-2-4-9(11)10-6-8(14)7-12(13)15-10/h2-7H,1H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOFVUWJFAVDGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=CC(=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine typically involves multi-step organic reactions. One common method starts with the chlorination of 2-amino-6-(2-methoxyphenyl)pyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the desired position.

Another approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 2-methoxyphenyl is coupled with 2-chloro-4-aminopyridine in the presence of a palladium catalyst and a base. This method is favored for its mild reaction conditions and high yield .

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput. Catalysts and reagents are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Major Products

Substitution: Formation of 2-amino-6-(2-methoxyphenyl)pyridine derivatives.

Oxidation: Formation of 2-chloro-6-(2-methoxyphenyl)pyridine-4-carboxylic acid.

Reduction: Formation of 2-chloro-6-(2-methoxyphenyl)pyridin-4-amine derivatives.

Scientific Research Applications

2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism by which 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine with structurally analogous compounds:

Key Observations

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in 4-Amino-2-chloro-6-(trifluoromethyl)pyridine increases electron-withdrawing effects, enhancing stability and resistance to metabolic degradation compared to the methoxyphenyl group in the target compound . Chloro and methoxy groups in pyrimidine derivatives (e.g., 4-Chloro-6-methoxypyrimidin-2-amine) are critical for hydrogen bonding with biological targets, as seen in antiviral and pesticidal applications .

Pharmacological Relevance :

- Piperazine derivatives like HBK15 exhibit affinity for serotonin receptors due to the methoxyphenyl and chloro substituents, suggesting that similar groups in 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine could be tailored for neuropharmacological applications .

- 25C-NBOMe , a psychedelic phenethylamine, shares the 2-methoxyphenyl motif but lacks the pyridine core. This highlights the role of heterocyclic cores in modulating receptor specificity .

Synthetic Utility: The amino group in 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine allows for derivatization into amides or ureas, similar to intermediates used in the synthesis of kinase inhibitors (e.g., LY2784544, a JAK2 inhibitor) . Chloro substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems, a strategy employed in agrochemical intermediates .

Physicochemical Properties

- Hydrogen Bonding: The amino group and methoxy oxygen provide hydrogen bond donors/acceptors, crucial for target engagement in drug design .

Biological Activity

2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine is C12H12ClN and it features a pyridine core substituted with a chloro group and a methoxyphenyl moiety. The presence of these functional groups plays a crucial role in its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 219.68 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| Log P (octanol-water) | 3.5 |

Antitumor Activity

Several studies have reported the antitumor properties of derivatives related to 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine. For instance, compounds with similar structures have shown significant cytotoxicity against various human tumor cell lines, including A549 (lung cancer), KB (cervical cancer), and DU145 (prostate cancer).

In one notable study, derivatives exhibited GI50 values ranging from 0.19 to 0.41 µM, indicating potent anti-proliferative effects comparable to established chemotherapeutic agents . The mechanism appears to involve inhibition of tubulin polymerization, with compounds binding competitively to the colchicine site on tubulin .

The compound's mechanism of action may involve:

- Tubulin Inhibition : Compounds similar to 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine have been identified as inhibitors of tubulin assembly, disrupting microtubule dynamics essential for cell division .

- Targeting Specific Pathways : Research indicates that such compounds may interact with specific cellular pathways involved in tumor growth and metastasis, although detailed mechanisms remain under investigation.

Anti-inflammatory Activity

In addition to its antitumor potential, some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties. For example, related pyridine derivatives demonstrated significant inhibition of COX-2 activity, which is pivotal in inflammatory processes .

Table 2: Biological Activity Summary

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antitumor | GI50: 0.19 - 0.41 µM | |

| Tubulin Inhibition | IC50: 1.4 - 1.7 µM | |

| COX-2 Inhibition | IC50: ~0.04 µM |

Case Studies and Research Findings

Several case studies highlight the compound's potential:

- Cytotoxicity in Tumor Cell Lines : A series of synthesized pyridine derivatives were tested for cytotoxicity against multiple human tumor cell lines, revealing that structural modifications significantly influenced their potency .

- Mechanistic Insights : Research employing molecular modeling has suggested that the methoxy group enhances binding affinity at the colchicine site on tubulin, thus improving anti-proliferative effects compared to other structural analogs .

- In Vivo Studies : Although primarily in vitro studies have been conducted, preliminary in vivo evaluations indicate promising results in animal models, warranting further exploration into pharmacokinetics and therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, chlorination of pyridine derivatives using POCl₃ or PCl₃ under reflux conditions is common. The methoxyphenyl group can be introduced via cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids .

- Key steps : Ensure anhydrous conditions for chlorination, monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate).

Q. How can I confirm the structural identity of 2-Chloro-6-(2-methoxyphenyl)pyridin-4-amine?

- Characterization tools :

- NMR : Analyze ¹H and ¹³C NMR spectra to confirm substituent positions and integration ratios. The methoxy group (OCH₃) typically appears as a singlet near δ 3.8–4.0 ppm .

- X-ray crystallography : Resolve crystal structure to validate bond lengths and angles, as demonstrated for related chloro-pyridazine derivatives .

- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or EI-MS) and isotopic patterns for Cl .

Q. What safety protocols are critical when handling this compound?

- Safety measures :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Conduct reactions in a fume hood due to potential release of HCl gas during synthesis .

- Store in a cool, dry environment under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can I optimize reaction yields for introducing the 2-methoxyphenyl group?

- Approach :

- Screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., SPhos vs. XPhos) to enhance coupling efficiency.

- Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to balance reactivity and side reactions .

- Monitor steric effects of the methoxyphenyl substituent, which may slow coupling kinetics; consider microwave-assisted synthesis to reduce reaction time .

Q. What computational methods can predict the compound’s electronic properties?

- Methods :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model HOMO/LUMO energies, charge distribution, and nucleophilic/electrophilic sites .

- Use molecular docking to assess potential binding interactions with biological targets (e.g., kinases or receptors) .

Q. How should I resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Troubleshooting :

- Verify sample purity via HPLC; impurities (e.g., unreacted precursors) may cause anomalous peaks.

- Consider tautomerism or solvent effects (e.g., DMSO-d₆ vs. CDCl₃) influencing chemical shifts.

- Compare experimental data with literature values for structurally analogous compounds .

Q. What strategies are effective for studying its biological activity in vitro?

- Experimental design :

- Screen against enzyme targets (e.g., kinases) using fluorescence-based assays.

- Assess cytotoxicity via MTT assays in cell lines (e.g., HEK293 or HeLa), noting IC₅₀ values.

- Use SAR studies to correlate substituent modifications (e.g., Cl vs. F substitution) with activity trends .

Q. How can X-ray crystallography resolve polymorphism in this compound?

- Protocol :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.